![molecular formula C19H18F2N2O5S B2955352 6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-34-1](/img/structure/B2955352.png)
6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Descripción
The compound 6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative featuring a 2,6-difluorobenzamido substituent at the 2-position and mixed ester groups (ethyl and methyl) at the 3- and 6-positions of the bicyclic core. This structure combines a dihydrothienopyridine scaffold with fluorine-enhanced aromatic substitution, which is hypothesized to influence its physicochemical properties and biological activity.
Propiedades
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5S/c1-3-28-19(26)23-8-7-10-13(9-23)29-17(14(10)18(25)27-2)22-16(24)15-11(20)5-4-6-12(15)21/h4-6H,3,7-9H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKDBIBWRBIXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Physical Properties
- Melting Points : While data for the target compound are unavailable, structurally related dicarboxylates (e.g., imidazo[1,2-a]pyridine derivatives) exhibit melting points of 215–245°C, suggesting solids under standard conditions .
- Molecular Weight: The target compound’s molecular weight (estimated ~450–500 g/mol) is higher than simpler analogs like diethyl 2-amino-...-dicarboxylate (284.33 g/mol) due to the 2,6-difluorobenzamido group .
Structure-Activity Relationship (SAR) Insights
- 2-Position Substitution: Bromo/Amino Groups: Facilitate further functionalization but may reduce target engagement compared to pre-installed pharmacophores (e.g., benzamido) .
- Ester Groups :
- Ethyl/methyl esters (as in 5d) may optimize solubility and bioavailability compared to bulkier esters (e.g., tert-butyl in TBHPC) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.